Nolatrexed dihydrochloride is a non-classical, lipid-soluble antifolate compound [, ]. This classification stems from its ability to directly target thymidylate synthase (TS) [, ]. Unlike classical antifolates, its lipophilic nature allows it to bypass typical resistance mechanisms such as impaired transport or decreased polyglutamylation []. Nolatrexed dihydrochloride has garnered significant interest in scientific research for its potential as an antitumor agent, particularly in treating various cancers [, , , , ].
Nolatrexed dihydrochloride was developed as part of a series of compounds aimed at overcoming resistance to methotrexate, a widely used chemotherapy agent. It is classified under the category of antimetabolites and specifically as an antifolate due to its mechanism of action targeting nucleotide synthesis pathways. Its structural formula is , and it is characterized by the presence of a quinazoline moiety that enhances its lipophilicity and cellular uptake.
The synthesis of nolatrexed dihydrochloride has been refined over the years. A notable method involves a three-step synthetic process starting from 4-bromo-5-methylisatin. The steps are as follows:
This method provides a more efficient route to nolatrexed dihydrochloride compared to previous synthetic approaches that were more cumbersome and less yield-efficient .
Nolatrexed dihydrochloride has a complex molecular structure characterized by a quinazoline ring system. Its molecular structure can be represented as follows:
The structural configuration allows for effective binding to thymidylate synthase, inhibiting its activity and thus blocking DNA synthesis .
Nolatrexed dihydrochloride primarily participates in reactions associated with its role as an enzyme inhibitor:
The mechanism of action for nolatrexed dihydrochloride centers on its ability to inhibit thymidylate synthase. This inhibition leads to:
Nolatrexed dihydrochloride exhibits several important physical and chemical properties:
These properties contribute to its formulation in injectable forms for clinical use .
Nolatrexed dihydrochloride has been explored primarily in oncology:
Nolatrexed dihydrochloride (chemical name: 2-Amino-6-methyl-5-[(pyridin-4-yl)sulfanyl]quinazolin-4(1H)-one dihydrochloride) is a nonclassical antifolate compound with the molecular formula C₁₄H₁₄Cl₂N₄OS and a molecular weight of 357.26 g/mol. The free base form (nolatrexed) has a molecular formula of C₁₄H₁₂N₄OS and a molecular weight of 284.34 g/mol [7] [8]. Its structure features a quinazolinone core substituted with a methyl group at position 6 and a 4-pyridylthio moiety at position 5. The dihydrochloride salt form enhances aqueous solubility and stability. Crystallographic studies reveal that the compound exists as needle-like crystals in its stable form, with a melting point of 312°C (decomposition). The dihydrate form dehydrates upon heating to form metastable plate-like crystals (melting point: 213°C) [8]. Key spectral characteristics include:
Table 1: Atomic Composition and Molecular Properties [1] [7] [8]
Property | Value |
---|---|
Empirical Formula | C₁₄H₁₄Cl₂N₄OS |
Molecular Weight | 357.26 g/mol |
Elemental Composition | C 47.07%, H 3.95%, N 15.68%, O 4.48%, S 8.98%, Cl 19.85% |
CAS Registry Number | 152946-68-4 |
Crystal Form | Needle-like (stable) |
Nolatrexed dihydrochloride exhibits high water solubility (50 mg/mL, 139.95 mM), which is critical for intravenous formulation. It is also soluble in dimethyl sulfoxide (41.67 mg/mL, 116.64 mM), but hygroscopic DMSO can impact stability [1] [7]. The compound demonstrates pH-dependent stability, with optimal stability observed under inert, anhydrous conditions at -20°C [7] [8]. Its partition coefficient (log P, octanol/water) is 1.9 at 25°C, indicating moderate lipophilicity that facilitates passive cellular uptake [8]. The pKa values are 4.1, 5.9, and 9.8, reflecting ionization at the quinazolinone nitrogen, pyridine ring, and amine group, respectively [7]. Degradation occurs under strong oxidative or acidic conditions, necessitating protective storage.
Table 2: Solubility and Stability Profile [1] [7]
Property | Value |
---|---|
Water Solubility | 50 mg/mL (139.95 mM) |
DMSO Solubility | 41.67 mg/mL (116.64 mM) |
Log P (octanol/water) | 1.9 |
pKa Values | 4.1, 5.9, 9.8 |
Storage Conditions | -20°C, sealed, anhydrous |
The synthesis of nolatrexed dihydrochloride employs a three-step route starting from 4-bromo-5-methylisatin [9]:
Industrial production emphasizes purity control (>99.7%) through optimized reaction conditions and copper scavenging. The final dihydrochloride salt is precipitated from methanol/water mixtures, yielding needle-like crystals [8] [9].
Nolatrexed dihydrochloride is classified as a nonclassical type A antifolate due to its:
Table 3: Comparative Profiles of Antifolates [1] [4]
Property | Nolatrexed | Methotrexate (Classical) | Pemetrexed (Classical) | Trimetrexate (Nonclassical Type A) |
---|---|---|---|---|
Transport Mechanism | Passive diffusion | RFC-dependent | RFC-dependent | Passive diffusion |
Polyglutamation Required | No | Yes | Yes | No |
Primary Target | Thymidylate synthase | Dihydrofolate reductase | TS, GARFT, DHFR | Dihydrofolate reductase |
Ki/IC₅₀ | 11 nM (TS) | 1–10 nM (DHFR) | 1.3 nM (TS) | 0.1 nM (DHFR) |
Bioavailability (Oral) | ~89% | Variable (<50%) | 65% | High |
Nolatrexed’s design circumvents common resistance pathways in classical antifolates, such as RFC transport defects or polyglutamation deficiencies. However, its clinical efficacy is moderated by rapid reversibility of TS inhibition, necessitating prolonged exposure regimens [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7